molecular formula C13H14N2O5 B8256150 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate

7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate

Cat. No.: B8256150
M. Wt: 278.26 g/mol
InChI Key: IILBRLYSAHPULI-UHFFFAOYSA-N
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Description

7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a methoxyethoxy group and an acetate ester, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzoic acid with an appropriate aldehyde to form the quinazolinone core. This is followed by the introduction of the methoxyethoxy group through etherification and the final acetylation step to form the acetate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding amine derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce quinazolinone amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with biological targets suggests it could be developed into a drug for treating certain diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and lead to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound of 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate, known for its diverse biological activities.

    Methoxyethoxy derivatives: Compounds with similar ether groups that may exhibit comparable chemical and biological properties.

    Acetate esters: Esters with acetate groups that can influence the compound’s solubility and reactivity.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups. The presence of the methoxyethoxy group and the acetate ester in the quinazolinone core may enhance its solubility, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.

Biological Activity

The compound 7-(2-Methoxyethoxy)-4-oxo-1,4-dihydroquinazolin-6-yl acetate (CAS No. 1471101-27-5) is part of a class of quinazoline derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Activity

Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The structure of this compound suggests potential interactions with various cellular targets involved in cancer progression.

  • Mechanism of Action : Quinazoline derivatives often act by inhibiting specific kinases involved in cell proliferation and survival. In particular, compounds with similar structures have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting angiogenesis .
  • Case Studies :
    • A study demonstrated that related quinazoline compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity .
    • Another investigation highlighted the ability of these compounds to modulate signaling pathways associated with tumor growth .

Antimicrobial Activity

Quinazoline derivatives are also noted for their antimicrobial properties.

  • Antibacterial Effects : Research has shown that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticonvulsant Activity

Some studies have reported anticonvulsant effects associated with quinazoline derivatives.

  • Research Findings : A specific derivative was shown to reduce seizure frequency in animal models, suggesting that structural modifications can enhance anticonvulsant efficacy .

Comparative Biological Activity Table

Biological ActivityCompound TypeReference
AnticancerQuinazoline
AntimicrobialQuinazoline
AnticonvulsantQuinazoline

Properties

IUPAC Name

[7-(2-methoxyethoxy)-4-oxo-3H-quinazolin-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-8(16)20-12-5-9-10(14-7-15-13(9)17)6-11(12)19-4-3-18-2/h5-7H,3-4H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILBRLYSAHPULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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